![molecular formula C4H3NO3S B1629350 5-Nitrothiophen-2-ol CAS No. 550379-21-0](/img/structure/B1629350.png)
5-Nitrothiophen-2-ol
Overview
Description
5-Nitrothiophen-2-ol is a chemical compound with the molecular weight of 145.14 . Its IUPAC name is 5-nitro-2-thiophenol .
Molecular Structure Analysis
The InChI code for 5-Nitrothiophen-2-ol is 1S/C4H3NO3S/c6-4-2-1-3(9-4)5(7)8/h1-2,6H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Nitrothiophen-2-ol has a molecular weight of 145.14 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis of Schiff Bases
5-Nitrothiophen-2-ol is used in the synthesis of Schiff bases containing substituted thiophene . These Schiff bases are important compounds due to their wide biological activities and industrial applications .
Biological Activities
Schiff bases with thiophene ring, synthesized using 5-Nitrothiophen-2-ol, have been found to exhibit a range of biological activities. These include antibacterial, antifungal, anticancer, anti-HIV, antitubercular, antiviral, anti-inflammatory, anticonvulsant, and antimalarial activities .
Industrial Applications
In addition to their biological activities, Schiff bases containing thiophene are also known for their industrial applications. Some Schiff base compounds containing thiophene are stated to be corrosion inhibitors .
Photochromic, Thermochromic, Solvatochromic and Solid Thermochromic Properties
Schiff base derivatives have photochromic, thermochromic, solvatochromic and solid thermochromic properties . These properties make them useful in various industrial applications.
Leishmaniasis Treatment
Compounds synthesized from 5-Nitrothiophen-2-ol have been studied for their leishmanicidal activities against standard L. infantum promastigotes . Leishmaniasis is a neglected parasitic disease with three main clinical forms: visceral leishmaniasis (VL), cutaneous leishmaniasis (CL), and mucocutaneous leishmaniasis (MCL) .
Antifungal Activity
A remarkable antifungal activity was observed for 1,3-bis-{[(E)-(5-nitrothiophen-2-yl)methylene]amino}propan-2-ol, a compound synthesized from 5-Nitrothiophen-2-ol .
Safety and Hazards
Future Directions
While specific future directions for 5-Nitrothiophen-2-ol are not mentioned in the search results, it’s worth noting that thiophene derivatives are the subject of many studies for drug discovery and development . This suggests that 5-Nitrothiophen-2-ol could potentially be explored in future research within this context.
Mechanism of Action
Target of Action
5-Nitrothiophen-2-ol is a component of the drug SR-9009, which is a REV-ERB agonist . REV-ERB is a nuclear receptor that plays a crucial role in regulating circadian rhythms and metabolism .
Mode of Action
As a REV-ERB agonist, 5-Nitrothiophen-2-ol increases the constitutive repression of genes regulated by REV-ERB . This interaction with its targets leads to changes in the regulation of circadian rhythms and metabolism .
Biochemical Pathways
It is known that rev-erb agonists like sr-9009 can influence various metabolic processes, including lipid and glucose metabolism, and the immune response .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The action of 5-Nitrothiophen-2-ol can lead to various molecular and cellular effects. For instance, SR-9009, which contains 5-Nitrothiophen-2-ol, has been shown to be specifically lethal to cancer cells and oncogene-induced senescent cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Nitrothiophen-2-ol. For example, storage conditions can affect the stability of the compound . .
properties
IUPAC Name |
5-nitrothiophen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3S/c6-4-2-1-3(9-4)5(7)8/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHWEXWXFCWNKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609503 | |
Record name | 5-Nitrothiophene-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrothiophen-2-ol | |
CAS RN |
550379-21-0 | |
Record name | 5-Nitrothiophene-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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